molecular formula C19H20N2O6 B13866405 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester

5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester

Cat. No.: B13866405
M. Wt: 372.4 g/mol
InChI Key: ZYMCRMCSKGOXPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like chloroform and methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired effects . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 5-amino-2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]benzoate

InChI

InChI=1S/C19H20N2O6/c1-25-17(22)9-10-21-18(23)12-3-6-14(7-4-12)27-16-8-5-13(20)11-15(16)19(24)26-2/h3-8,11H,9-10,20H2,1-2H3,(H,21,23)

InChI Key

ZYMCRMCSKGOXPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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